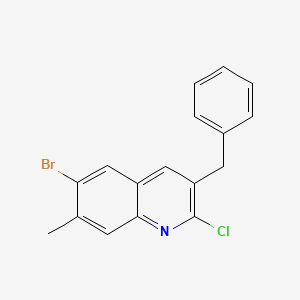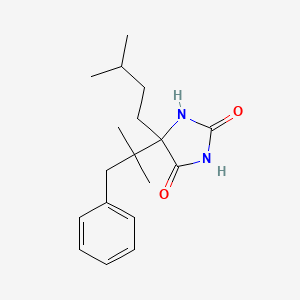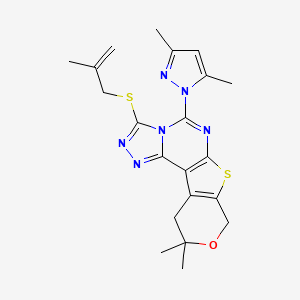![molecular formula C14H16N2O3 B15171411 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methoxyacetophenone and methylhydrazine can be used to form 1-(4-methoxyphenyl)-5-methylpyrazole.
Introduction of the Propanoic Acid Group: The propanoic acid moiety can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-[1-(4-Hydroxyphenyl)-5-methylpyrazol-4-yl]propanoic acid.
Reduction: 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanol.
Substitution: 3-[1-(4-Aminophenyl)-5-methylpyrazol-4-yl]propanoic acid (if the methoxy group is substituted with an amino group).
Aplicaciones Científicas De Investigación
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition can lead to decreased inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
3-[1-(4-Hydroxyphenyl)-5-methylpyrazol-4-yl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-[1-(4-Aminophenyl)-5-methylpyrazol-4-yl]propanoic acid: Similar structure but with an amino group instead of a methoxy group.
3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
The uniqueness of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-10-11(3-8-14(17)18)9-15-16(10)12-4-6-13(19-2)7-5-12/h4-7,9H,3,8H2,1-2H3,(H,17,18) |
Clave InChI |
DJYMZWINYSVDKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C2=CC=C(C=C2)OC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




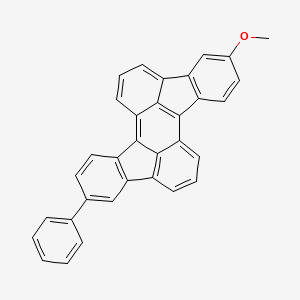
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
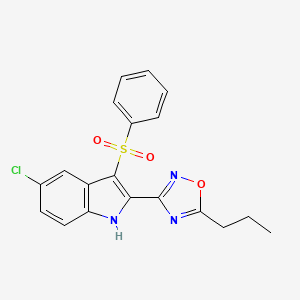
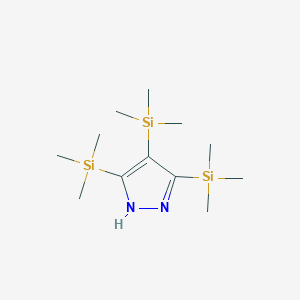
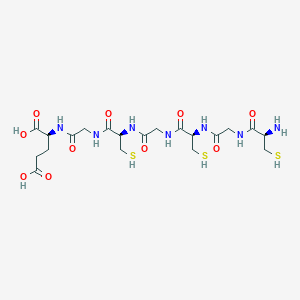
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)

